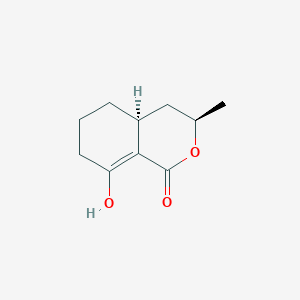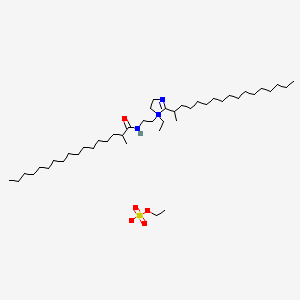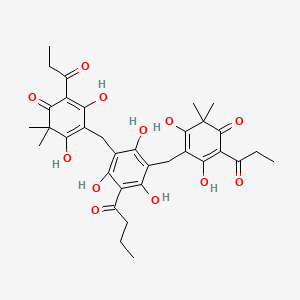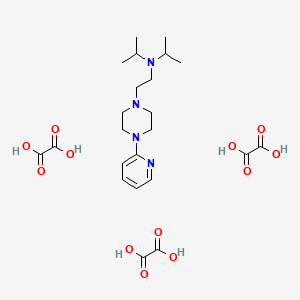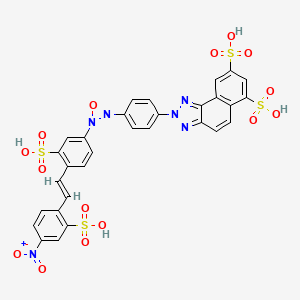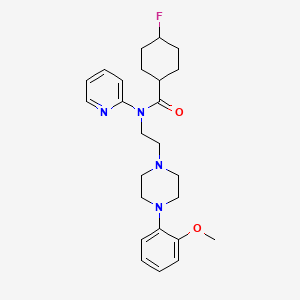
Fcway
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
FCWAY is synthesized through a one-step nucleophilic substitution reaction. The synthesis involves the reaction of a methanesulfonate precursor with fluoride ion. This reaction is typically carried out in an automated production module, which helps in minimizing chemical impurities and optimizing the yield .
Industrial Production Methods
The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) for the purification of the final radiopharmaceutical. This method ensures a high radiochemical yield and chemical purity, making it suitable for clinical human studies .
Chemical Reactions Analysis
Types of Reactions
FCWAY undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis.
Defluorination: A significant reaction that occurs in vivo, leading to the uptake of radioactivity in the skull.
Common Reagents and Conditions
Nucleophilic Substitution: Methanesulfonate precursor and fluoride ion.
Defluorination: This reaction is mediated by the cytochrome P450 enzyme CYP2E1.
Major Products Formed
Nucleophilic Substitution: this compound as the primary product.
Defluorination: Fluoride ion as a byproduct.
Scientific Research Applications
FCWAY is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
FCWAY acts as a radioligand for serotonin 5-HT1A receptors. It binds to these receptors in the brain, allowing for the visualization of their distribution using PET imaging. The compound is a weak substrate for efflux transporters at the blood-brain barrier, including permeability glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This property affects its brain uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
WAY-100635: Another radioligand for serotonin 5-HT1A receptors, but with different pharmacokinetic properties.
18F-Mefway: A similar compound used for PET imaging, but with lower defluorination rates compared to FCWAY.
Uniqueness
This compound is unique due to its high affinity for serotonin 5-HT1A receptors and its application in PET imaging. Its ability to undergo defluorination and its interaction with efflux transporters at the blood-brain barrier distinguish it from other similar compounds .
Properties
CAS No. |
223699-45-4 |
|---|---|
Molecular Formula |
C25H33FN4O2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H33FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-8,13,20-21H,9-12,14-19H2,1H3 |
InChI Key |
JQSMVIQRTYWIED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCC(CC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


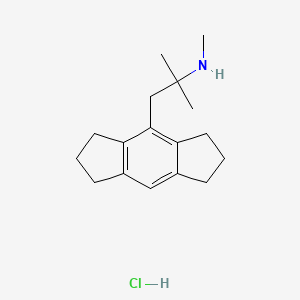
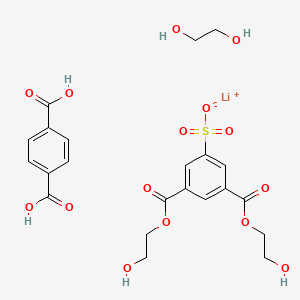
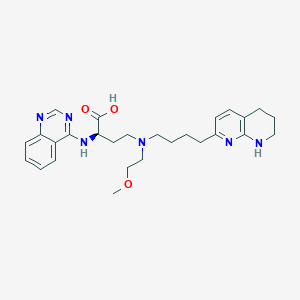
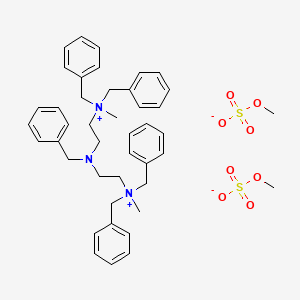
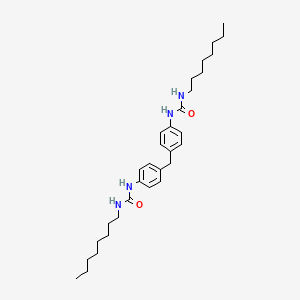

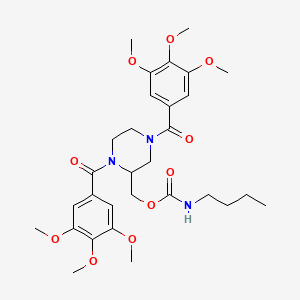
![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)
